molecular formula C13H10F2O B14766063 3,4-Difluoro-4'-methoxybiphenyl

3,4-Difluoro-4'-methoxybiphenyl

Cat. No.: B14766063
M. Wt: 220.21 g/mol
InChI Key: GYBIISSDQGGHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-4’-methoxy-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two fluorine atoms and a methoxy group on the biphenyl scaffold. Biphenyl compounds are widely recognized for their applications in organic synthesis, medicinal chemistry, and material science due to their structural versatility and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-4’-methoxy-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the reaction between 3,4-difluoroiodobenzene and 4-methoxyphenylboronic acid in the presence of a palladium catalyst and potassium phosphate in a solvent mixture of tetrahydrofuran and water can yield the desired product .

Industrial Production Methods

Industrial production of biphenyl derivatives, including 3,4-Difluoro-4’-methoxy-1,1’-biphenyl, often employs scalable synthetic methodologies such as the Suzuki–Miyaura coupling due to its efficiency and functional group tolerance. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized biphenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

3,4-Difluoro-4’-methoxy-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Difluoro-4’-methoxy-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways specific to its functional groups. For instance, the presence of fluorine atoms can enhance the compound’s binding affinity to certain biological targets, while the methoxy group can influence its electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-4’-methoxy[1,1’-biphenyl]-2-carboxaldehyde
  • 4-Ethoxy-2,3-difluoro-4’-propylbiphenyl
  • 3,4-Difluoro-4’-methoxy[1,1’-biphenyl]-2-yl(methyl)sul

Uniqueness

3,4-Difluoro-4’-methoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

1,2-difluoro-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C13H10F2O/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3

InChI Key

GYBIISSDQGGHSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.